4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one is a complex organic compound that features a chloropyridine moiety, a hydrazinylidene group, and a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-chloropyridine-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then subjected to cyclization with 5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom on the pyridine ring.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one is not fully understood. it is believed to interact with various molecular targets through its hydrazinylidene and chloropyridine groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler analog with similar reactivity.
5-Chloropyridine-2-carbaldehyde: A precursor in the synthesis of the target compound.
Hydrazine derivatives: Compounds with similar hydrazinylidene functionality.
Uniqueness
4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one is unique due to its combination of a chloropyridine moiety and a cyclohexadienone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
64340-05-2 |
---|---|
Molecular Formula |
C15H16ClN3O |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
4-[(5-chloropyridin-2-yl)diazenyl]-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C15H16ClN3O/c1-9(2)12-7-13(10(3)6-14(12)20)18-19-15-5-4-11(16)8-17-15/h4-9,20H,1-3H3 |
InChI Key |
LBQQVFVSWBAURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=NC=C(C=C2)Cl)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.